molecular formula C19H18ClN5O B2683659 7-(3-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212176-64-1

7-(3-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Número de catálogo: B2683659
Número CAS: 1212176-64-1
Peso molecular: 367.84
Clave InChI: YVELEDCTDYXBMH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 7-(3-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the triazolo[1,5-a]pyrimidine family, a scaffold known for its pharmacological versatility. Key structural features include:

  • A methyl group at position 5, enhancing steric stability.
  • A phenyl carboxamide at position 6, contributing to hydrogen-bonding capabilities.

This compound is synthesized via multi-component reactions (MCRs), such as Biginelli-like heterocyclization, using benzaldehydes, triazole diamines, and acetoacetamides as precursors . Its structural analogues often exhibit variations in substituents at positions 5, 6, and 7, which modulate physicochemical and biological properties.

Propiedades

IUPAC Name

7-(3-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O/c1-12-16(18(26)24-15-8-3-2-4-9-15)17(13-6-5-7-14(20)10-13)25-19(23-12)21-11-22-25/h2-12,16-17H,1H3,(H,24,26)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVELEDCTDYXBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 7-(3-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, molecular mechanisms, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have highlighted the potential of triazolopyrimidine derivatives in cancer therapy. The compound has shown promising results against various cancer cell lines:

  • In vitro Studies : The compound exhibited significant growth inhibition against several cancer cell lines including MCF-7 (breast carcinoma), HCT-116 (colon carcinoma), and PC-3 (prostate carcinoma). The IC50 values were reported to be notably lower than those of standard chemotherapeutics like doxorubicin in certain assays .
Cell LineIC50 (µM)Reference
MCF-712.8
HCT-1166.9
PC-31.54
A-5493.36

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It has been identified as an inhibitor of key enzymes involved in cancer progression, including:
    • Dihydrofolate reductase
    • Cyclin-dependent kinases (CDKs)
    • EGFR (Epidermal Growth Factor Receptor) and PDGFR β (Platelet-Derived Growth Factor Receptor Beta) .
  • Induction of Apoptosis : Studies indicate that the compound promotes apoptosis in cancer cells through caspase activation and DNA fragmentation pathways .
  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase cell cycle arrest, which is crucial for preventing the proliferation of cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the triazolopyrimidine scaffold significantly influence biological activity:

  • Chlorophenyl Substitution : The presence of the 3-chlorophenyl group enhances anticancer activity by improving binding affinity to target proteins.
  • Methyl Group Impact : The methyl substitution at position 5 contributes to increased lipophilicity and cellular uptake .

Case Studies

Several case studies have explored the efficacy of this compound:

  • Study on Breast Cancer : A study involving MCF-7 cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis .
  • Combination Therapy : Research has indicated that combining this compound with other chemotherapeutics may enhance overall efficacy against resistant cancer types by targeting multiple pathways simultaneously .

Aplicaciones Científicas De Investigación

Antiviral Properties

Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit promising antiviral activity. Specifically, compounds based on this scaffold have been developed to inhibit various viruses such as influenza virus (IV), human immunodeficiency virus (HIV), hepatitis C virus (HCV), and others. For instance, studies have shown that certain derivatives can inhibit the PA-PB1 interaction crucial for viral replication at non-toxic concentrations .

Anticancer Activity

The compound's structure allows it to interact with biological pathways involved in cancer progression. Some derivatives have been reported to suppress the extracellular signal-regulated kinase (ERK) signaling pathway, which is often overactive in cancer cells. This suppression leads to reduced cell proliferation and increased apoptosis in cancerous cells .

Synthesis and Derivatives

The synthesis of this compound has been optimized to yield high purity and efficiency. Various synthetic routes allow for the modification of functional groups to enhance biological activity. For example:

  • Regioselective Synthesis : Techniques have been developed to selectively introduce substituents at specific positions on the triazolo-pyrimidine core .
  • Hybrid Molecules : Combining the triazolo-pyrimidine core with other pharmacophores has led to new compounds with improved efficacy against targeted diseases.

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives against influenza virus. The results indicated that certain compounds significantly reduced viral replication in vitro with low cytotoxicity. The most effective compound exhibited an IC50 value indicating potent antiviral activity while maintaining cell viability above 80% .

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer treatment, derivatives were tested on various cancer cell lines. Results showed that specific modifications to the triazolo-pyrimidine structure enhanced anticancer activity by inducing apoptosis and inhibiting cell cycle progression in a dose-dependent manner. The most promising derivatives were further evaluated in vivo for potential therapeutic applications .

Comparative Data Table

Compound NameBiological ActivityIC50 (µM)Mechanism
Compound AAntiviral0.5Inhibits PA-PB1 interaction
Compound BAnticancer0.3Suppresses ERK signaling
Compound CAntiviral0.8Targets viral polymerase

Comparación Con Compuestos Similares

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and their impacts:

Compound Name Position 7 Substituent Position 6 Carboxamide Melting Point (°C) Solubility (LogP) Key References
Target Compound 3-Chlorophenyl N-Phenyl Not Reported Estimated ~3.1*
2-Amino-5-methyl-7-(3,4,5-trimethoxyphenyl)-N-(3-hydroxy-4-methoxyphenyl) (5l) 3,4,5-Trimethoxyphenyl 3-Hydroxy-4-methoxyphenyl 249.7–250.3 ~2.8 (polar groups)
7-(3-Hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl () 3-Hydroxyphenyl 2-Methoxyphenyl Not Reported ~2.5 (hydrophilic)
2-Amino-5-methyl-7-phenyl-N-(3,4,5-trimethoxyphenyl) (5t) Phenyl 3,4,5-Trimethoxyphenyl Not Reported ~3.0
7-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl) (CAS 667902-79-6) 2-Methoxyphenyl 4-Methoxyphenyl Not Reported ~3.5 (thienyl adds hydrophobicity)

*Estimated via SwissADME .

Key Observations :

  • Electron-Withdrawing vs.
  • Solubility: Polar substituents (e.g., hydroxyl in ) reduce LogP, favoring aqueous solubility, while nonpolar groups (e.g., thienyl in ) increase hydrophobicity.
  • Thermal Stability : High melting points (e.g., 249–250°C for 5l ) correlate with crystalline structures stabilized by hydrogen bonding.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing this compound, and how do reaction conditions influence yield and purity?

  • Answer : The compound can be synthesized via multi-component reactions involving aminotriazoles, β-keto esters, and substituted aldehydes. For example, a protocol using dimethylformamide (DMF) as a solvent and methanol for crystallization achieves moderate yields (~60–70%) . Catalytic additives like TMDP (trimethylenediphosphonic acid) in water-ethanol mixtures improve regioselectivity and reduce side products . Critical parameters include reaction time (10–12 minutes for fusion steps) and stoichiometric ratios of reactants. Post-synthesis purification via ethanol recrystallization ensures >95% purity .

Q. How is the compound characterized structurally and spectroscopically?

  • Answer : Characterization involves:

  • 1H/13C NMR : To confirm substituent positions (e.g., chlorophenyl and methyl groups) and hydrogen bonding patterns .
  • IR spectroscopy : Identifies key functional groups (C=N stretch at ~1600 cm⁻¹, N-H deformation at ~3300 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 533) and fragmentation patterns validate the molecular formula .
  • X-ray crystallography : Resolves bond lengths (e.g., C-N: 1.34–1.38 Å) and dihedral angles, confirming the tetrahydro-pyrimidine scaffold .

Q. What structural features are critical for its biological activity?

  • Answer : The chlorophenyl group enhances lipophilicity and target binding, while the methyl substituent stabilizes the tetrahydro-pyrimidine conformation. The carboxamide moiety facilitates hydrogen bonding with biological targets (e.g., kinases or enzymes) . Comparative studies of analogs (e.g., trifluoromethyl or methoxy derivatives) show reduced activity, emphasizing the importance of the chloro and methyl groups .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in scale-up experiments?

  • Answer : Challenges include side reactions (e.g., dimerization) and solubility issues. Strategies:

  • Catalyst screening : TMDP improves yields by 15–20% in aqueous ethanol .
  • Solvent optimization : Replacing DMF with acetonitrile reduces decomposition at higher temperatures .
  • In-line monitoring : Use of HPLC or TLC to track intermediate formation and adjust reaction parameters dynamically .

Q. What computational models predict its pharmacokinetic properties and target interactions?

  • Answer :

  • Molecular docking : Simulations with kinases (e.g., CDK2) reveal binding affinities driven by halogen-π interactions with the chlorophenyl group .
  • ADMET predictions : LogP values (~3.2) suggest moderate blood-brain barrier permeability, while high plasma protein binding (>90%) limits free drug availability .
  • QSAR studies : Electron-withdrawing substituents (e.g., Cl) correlate with improved IC50 values in enzyme inhibition assays .

Q. How can contradictions in spectral data between batches be resolved?

  • Answer : Discrepancies in NMR or IR spectra often arise from:

  • Polymorphism : Different crystalline forms alter peak splitting (e.g., tetrahydro-pyrimidine ring puckering) .
  • Solvent residues : Trace DMF or methanol in final products shifts proton signals. Use deuterated solvents and rigorous drying protocols .
  • Tautomerism : Dynamic equilibria between keto-enol forms require low-temperature NMR or X-ray validation .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

  • Answer :

  • Analog synthesis : Replace the chlorophenyl group with bromo, nitro, or methoxy substituents to assess electronic effects .
  • Biological assays : Test analogs against a panel of kinases or microbial targets to identify selectivity trends .
  • Crystallographic analysis : Co-crystallize active analogs with target proteins to map binding interactions (e.g., hydrophobic pockets vs. polar residues) .

Q. How can regioselectivity challenges during functionalization of the triazolo-pyrimidine core be addressed?

  • Answer : Competing reactions at N1 vs. N4 positions are mitigated by:

  • Protecting groups : Use of Boc or benzyl groups to block undesired sites .
  • Microwave-assisted synthesis : Enhances regioselectivity by accelerating desired pathways .
  • DFT calculations : Predict preferred reaction sites based on frontier molecular orbital (FMO) energies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.